Introduction: The Strategic Value of an Indole-Based Intermediate
Introduction: The Strategic Value of an Indole-Based Intermediate
An In-Depth Technical Guide to 3-Chloro-1-(1H-indol-3-yl)propan-1-one: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-1-(1H-indol-3-yl)propan-1-one, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The strategic introduction of functionalized side chains onto the indole ring is a cornerstone of drug discovery programs. 3-Chloro-1-(1H-indol-3-yl)propan-1-one (CAS No. 24955-86-0) emerges as a highly valuable building block in this context. Its structure combines the biologically significant indole nucleus with a reactive three-carbon electrophilic chain, making it a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3] This guide aims to provide a detailed technical resource for the effective utilization of this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are critical for its successful application. The fundamental identifiers for 3-Chloro-1-(1H-indol-3-yl)propan-1-one are summarized below.
| Identifier | Value | Source |
| Chemical Name | 3-Chloro-1-(1H-indol-3-yl)propan-1-one | N/A |
| CAS Number | 24955-86-0 | [2][3] |
| Molecular Formula | C₁₁H₁₀ClNO | [2][3] |
| Molecular Weight | 207.66 g/mol | [2][3] |
| Purity (Typical) | ≥97% | [2] |
Synthesis and Mechanism: A Friedel-Crafts Approach
The most logical and widely applicable method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction provides a regioselective route to the C3-acylated product. The synthesis of 3-Chloro-1-(1H-indol-3-yl)propan-1-one can be reliably achieved by reacting indole with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst.
Proposed Reaction Scheme
Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[7]
Materials and Equipment:
-
Indole
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., Nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath with stirring.
-
Reactant Addition: Dissolve indole (1.0 equivalent) in anhydrous DCM and add it to the AlCl₃ suspension.
-
Acylation: Add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3-Chloro-1-(1H-indol-3-yl)propan-1-one.
Mechanistic Insight
The causality behind this experimental design lies in the activation of the acyl chloride by the Lewis acid, which is fundamental to the Friedel-Crafts acylation mechanism.
Caption: Mechanism of the Friedel-Crafts acylation of indole.
Structural Characterization
While specific published spectra for this compound are scarce, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
Indole NH: A broad singlet around δ 8.1-8.3 ppm.
-
Indole Aromatic Protons: Multiplets between δ 7.2-8.0 ppm. The proton at the C4 position is often shifted downfield.
-
Indole C2-H: A singlet or doublet around δ 7.5-7.8 ppm.
-
Methylene (α to C=O): A triplet at approximately δ 3.4-3.6 ppm.
-
Methylene (α to Cl): A triplet at approximately δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
Carbonyl (C=O): A signal around δ 190-195 ppm.
-
Indole Carbons: Signals in the aromatic region of δ 110-140 ppm.
-
Methylene (α to C=O): A signal around δ 38-42 ppm.
-
Methylene (α to Cl): A signal around δ 40-44 ppm.
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Expected at m/z 208.05.
-
Isotope Pattern: A characteristic M+2 peak at m/z 210.05 with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.
Reactivity and Synthetic Applications
3-Chloro-1-(1H-indol-3-yl)propan-1-one is a bifunctional intermediate, offering several avenues for further chemical modification.
-
Nucleophilic Substitution: The primary alkyl chloride is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse functional groups. This is the most direct pathway to building libraries of potential drug candidates.
-
Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol, which can serve as a handle for further functionalization or can be part of a pharmacophore.
-
N-Alkylation/Arylation: The indole nitrogen can be substituted, which is a common strategy to modulate the physicochemical and pharmacological properties of indole-based compounds.
This compound is a key precursor for synthesizing molecules with a 3-(1H-indol-3-yl)propylamine or related pharmacophore, a structural motif present in many biologically active compounds.
Safety and Handling
No specific safety data sheet (SDS) for 3-Chloro-1-(1H-indol-3-yl)propan-1-one is publicly available. Therefore, a conservative approach to handling is required, based on data from structurally related compounds such as 3-chloro-1-propanol and 3-chloro-1H-indole.[8]
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[9]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
This information should be used as a guide only, and a full risk assessment should be conducted before handling this chemical.
References
-
Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. Available at: [Link]
-
PubMed. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Available at: [Link]
-
Howei. (n.d.). CAS 24955-86-0 | 3-chloro-1-(1H-indol-3-yl)-1-Propanone,97%. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-1H-indole. Available at: [Link]
- Google Patents. (n.d.). CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof.
-
Ali, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic Chemistry, 119, 105537. Available at: [Link]
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